molecular formula C13H18N2O B1284521 N-(3-Aminophenyl)cyclohexanecarboxamide CAS No. 43096-46-4

N-(3-Aminophenyl)cyclohexanecarboxamide

Cat. No. B1284521
CAS RN: 43096-46-4
M. Wt: 218.29 g/mol
InChI Key: LUBKHQVZKMSXIE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from basic aromatic or heteroaromatic compounds. For instance, the synthesis of a fluorinated diamine is described as starting from 1,4-cyclohexanedimethanol and 2-chloro-5-nitrobenzotrifluoride, followed by polymerization with various aromatic dicarboxylic acids . Similarly, the synthesis of carboxamide compounds with antiproliferative activity involves condensation reactions of amines with carboxylic acids or isocyanates . These methods could potentially be adapted for the synthesis of N-(3-Aminophenyl)cyclohexanecarboxamide by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to N-(3-Aminophenyl)cyclohexanecarboxamide has been determined using crystallography . These structures often exhibit interesting features such as hydrogen bonding and molecular conformations that could affect their biological activity and material properties. The exact molecular structure of N-(3-Aminophenyl)cyclohexanecarboxamide would likely show similar characteristics, which could be analyzed using similar techniques.

Chemical Reactions Analysis

The chemical reactions involving compounds like N-(3-Aminophenyl)cyclohexanecarboxamide typically include condensation to form amide bonds, which is a common reaction in the synthesis of polyamides and bioactive molecules . These reactions are often carried out under mild conditions to preserve the integrity of the functional groups and to obtain high yields of the desired products.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as solubility, thermal stability, and dielectric constants, are of great interest. For example, the fluorinated polyamides described in one study exhibit excellent solubility in polar aprotic solvents, good thermal stability, and low dielectric constants, making them suitable for microelectronic applications . The antiproliferative compounds show significant inhibitory activity against cancer cell lines, indicating their potential as therapeutic agents . N-(3-Aminophenyl)cyclohexanecarboxamide would likely exhibit a unique set of physical and chemical properties that could be explored for various applications, depending on its structure and substituents.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : N-(Arylcarbamothioyl)-cyclohexanecarboxamide derivatives have been synthesized with various aryl substituents. These compounds are characterized using techniques like IR and NMR spectroscopy, and crystal X-ray diffraction studies (Özer et al., 2009).

  • Structural Analysis : Studies on the crystal structure of these compounds reveal details like space group, unit cell parameters, and molecular conformation, contributing to a deeper understanding of their chemical properties (Özer et al., 2009).

Applications in Material Science

  • Polyamide Synthesis : These compounds play a role in the synthesis of aromatic polyamides containing the cyclohexane structure. The synthesized polyamides exhibit desirable properties like high thermal stability and solubility in polar aprotic solvents (Hsiao et al., 1999).

Pharmaceutical Research

  • Antiproliferative Activity : Some derivatives have shown significant inhibitory activity against certain cancer cell lines, indicating potential for development into antiproliferative drugs (Lu et al., 2021).

  • Inhibition of Kinases : Compounds like Y-27632, which contain the cyclohexanecarboxamide moiety, have been identified as inhibitors of Rho-associated coiled-coil forming protein serine/threonine kinase (ROCK), indicating therapeutic potential in neuropsychiatric disorders (Ishizaki et al., 2000).

Antimicrobial Activity

  • Antibacterial and Antifungal Properties : Some newly synthesized derivatives exhibit interesting antibacterial and antifungal activity, suggesting their potential use in treating infections caused by various pathogens (Ghorab et al., 2017).

Safety and Hazards

The safety information available indicates that “N-(3-Aminophenyl)cyclohexanecarboxamide” may be an irritant . For more detailed safety and hazard information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer.

properties

IUPAC Name

N-(3-aminophenyl)cyclohexanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c14-11-7-4-8-12(9-11)15-13(16)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUBKHQVZKMSXIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30588220
Record name N-(3-Aminophenyl)cyclohexanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

43096-46-4
Record name N-(3-Aminophenyl)cyclohexanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of m-phenylenediamine (2.00 g), cyclohexanecarboxylic acid (2.37 g), HOBt (2.75 g) and EDCI (3.9 g) in DMF (20 mL) was stirred at ambient temperature for 2 hours. The reaction mixture was diluted with water and the resulting solid was collected by filtration. The solid was purified by silica gel column chromatography (hexane/ethyl acetate=4/1 to 1/2 v/v) to give N-(3-aminophenyl)cyclohexanecarboxamide (2.2 g) as a white powder.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.37 g
Type
reactant
Reaction Step One
Name
Quantity
2.75 g
Type
reactant
Reaction Step One
Name
Quantity
3.9 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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